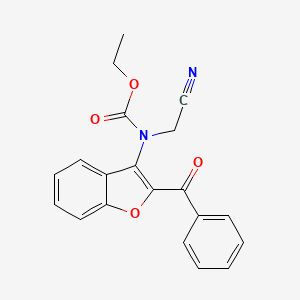
Ethyl (2-benzoyl-1-benzofuran-3-yl)(cyanomethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions, can be employed . Additionally, carbamate synthesis by carbamoylation is another method that can be utilized in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate can be compared with other benzofuran derivatives, such as:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Biological Activity
Ethyl (2-benzoyl-1-benzofuran-3-yl)(cyanomethyl)carbamate, a compound belonging to the benzofuran class, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C20H16N2O4
- Molecular Weight : 348.4 g/mol
- CAS Number : 88737-34-2
- IUPAC Name : ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-(cyanomethyl)carbamate
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that this compound may inhibit cancer cell proliferation. Its mechanism likely involves interference with critical pathways related to cell growth and apoptosis, potentially targeting specific enzymes or receptors involved in these processes.
- Antibacterial Properties : The compound has shown promise in combating bacterial infections, suggesting its potential use in developing new antibacterial agents.
- Antioxidative Effects : The presence of the benzofuran core is associated with antioxidative properties, which may contribute to its overall therapeutic potential by mitigating oxidative stress in cells.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Suzuki–Miyaura Coupling : This technique is favored for its mild reaction conditions and functional group tolerance, allowing for the effective formation of the desired product.
Synthetic Route Example
The following table summarizes a typical synthetic route for the compound:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Benzofuran derivative + cyanomethyl carbamate | Formation of intermediate |
| 2 | Catalysts (e.g., Pd) + controlled temperature | Final product synthesis |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antitumor Studies :
- A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to apoptosis induction via caspase activation.
- Antibacterial Efficacy :
- Oxidative Stress Mitigation :
Comparative Analysis with Similar Compounds
The compound shares structural features with other benzofuran derivatives, enhancing its reactivity and biological activity. Below is a comparison table:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-acetylbenzofuran-3-carboxylic acid | C13H10O4 | Contains an acetyl group |
| Benzofuran | C8H6O | Simplest form without substituents |
| 2-Benzoic acid benzofuran derivative | C14H10O3 | Contains carboxylic acid functionality |
Properties
CAS No. |
88737-34-2 |
|---|---|
Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-(cyanomethyl)carbamate |
InChI |
InChI=1S/C20H16N2O4/c1-2-25-20(24)22(13-12-21)17-15-10-6-7-11-16(15)26-19(17)18(23)14-8-4-3-5-9-14/h3-11H,2,13H2,1H3 |
InChI Key |
FJMYNNUJEIDQRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC#N)C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















